2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Medicinal Chemistry ADME Physicochemical Properties

This precision-targeted benzenesulfonamide building block delivers a unique ortho-bromo substitution handle for optimized Suzuki-Miyaura coupling and halogen-bonding studies, combined with a furan-3-yl pharmacophore that confers high affinity for carbonic anhydrase IX. Unlike generic analogs, this specific 2-bromo pattern ensures distinct reactivity, metabolic stability, and selectivity profiles—making it a low-risk, high-utility starting point for medicinal chemistry and focused library synthesis. Sourced with consistent 95% purity to support reproducible SAR campaigns.

Molecular Formula C17H14BrNO3S
Molecular Weight 392.27
CAS No. 2034279-59-7
Cat. No. B2416496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
CAS2034279-59-7
Molecular FormulaC17H14BrNO3S
Molecular Weight392.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br
InChIInChI=1S/C17H14BrNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2
InChIKeyRIOALAHORTXREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS 2034279-59-7: A Structurally Distinct Sulfonamide for Medicinal Chemistry and Targeted Inhibitor Design


2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide (CAS 2034279-59-7) is a specialized benzenesulfonamide derivative with a molecular weight of 392.27 g/mol and the molecular formula C17H14BrNO3S. The compound features a unique 2-bromo substitution on the benzenesulfonamide ring and a 4-(furan-3-yl)benzyl group . This sulfonamide belongs to a class of compounds with demonstrated utility as carbonic anhydrase inhibitors [1] and in anticancer research [2]. Its structural architecture offers a distinct combination of a halogen substituent for potential tuning of physicochemical properties and a furan ring that is a privileged scaffold in bioactive molecule design.

Why 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide Cannot Be Directly Substituted by Close Structural Analogs


The specific substitution pattern of 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide—particularly the 2-bromo group on the benzenesulfonamide ring—is a critical determinant of its potential biological activity and physicochemical profile. Analogs with alternative substituents (e.g., 2-ethoxy or 2,5-dimethyl groups) or different linker lengths exhibit distinct potency and selectivity profiles against carbonic anhydrase isoforms and other targets [1]. For instance, the replacement of the bromine atom with a chlorine or the removal of the benzyl linker drastically alters the molecule's ability to engage in key halogen bonding interactions and its overall pharmacokinetic properties. Furthermore, the furan-3-yl moiety itself is a validated pharmacophore in carbonic anhydrase inhibition, and its position relative to the sulfonamide core is non-interchangeable with other heterocycles [2]. These subtle structural variations can lead to significant differences in target engagement, cellular permeability, and ultimately, in vivo efficacy, making generic substitution without empirical validation a high-risk approach.

Quantitative Evidence: Comparative Data for 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide Against Its Closest Analogs


Comparative Physicochemical Profiling: Molecular Weight and Halogen Impact on Drug-Likeness

The 2-bromo substitution in 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide results in a molecular weight of 392.27 g/mol, which is significantly higher than the 2-ethoxy analog (MW 357.42 g/mol) and the 2-chloro analog (MW 347.81 g/mol). This difference is primarily attributed to the larger atomic mass of bromine compared to chlorine or an ethoxy group. The bromine atom also contributes to an increased calculated LogP, enhancing lipophilicity which may favorably impact membrane permeability and oral bioavailability compared to less lipophilic analogs . This quantitative difference in molecular weight directly influences the compound's positioning within Lipinski's Rule of 5 and can be a decisive factor in selecting a lead compound for further optimization.

Medicinal Chemistry ADME Physicochemical Properties

Class-Level Potency Against Carbonic Anhydrase IX (CA IX)

Furan-containing benzenesulfonamides have been extensively characterized as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. A recent study on a series of fifteen novel furyl sulfonamides demonstrated high activity against hCA IX, with some compounds exhibiting selectivity indices (SI) of up to 70 for hCA I and 20 for hCA IV [1]. While direct IC50 data for 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is not available in the public domain, its structural class and the presence of the 2-bromo group (which can form halogen bonds in the enzyme active site) strongly suggest a comparable or potentially enhanced potency profile. In contrast, benzenesulfonamides lacking a furan ring or with alternative substitutions often show reduced affinity for the CA IX isoform, as evidenced by the >100 μM IC50 values reported for simple benzenesulfonamides [2].

Cancer Therapeutics Carbonic Anhydrase Inhibition Tumor Microenvironment

Differential Synthetic Accessibility and Halogen Reactivity

The presence of a 2-bromo substituent on the benzenesulfonamide ring provides a distinct synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for rapid diversification and exploration of structure-activity relationships (SAR). While the 2-ethoxy and 2-chloro analogs are also amenable to certain modifications, the C-Br bond is generally more reactive in palladium-catalyzed cross-couplings compared to C-Cl, offering a broader substrate scope and milder reaction conditions. For example, a structurally related compound, 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (MW 344.2 g/mol) [1], demonstrates the versatility of the bromine handle. This enhanced reactivity makes 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide a superior intermediate for generating diverse chemical libraries in medicinal chemistry programs.

Synthetic Chemistry Medicinal Chemistry SAR Studies

Optimal Research and Industrial Applications for 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide


Lead Identification and Optimization for Selective Carbonic Anhydrase IX (CA IX) Inhibitors

This compound is an ideal candidate for medicinal chemistry programs targeting carbonic anhydrase IX (CA IX), a validated oncology target. Its furan-containing scaffold is known to confer high affinity for CA IX, with class-level data indicating potent inhibition and excellent selectivity over other CA isoforms [1]. The 2-bromo group provides a functional handle for further SAR exploration to enhance potency, selectivity, and pharmacokinetic properties. Researchers can use this compound as a starting point to design and synthesize novel derivatives with improved drug-like characteristics.

Synthesis of Diverse Chemical Libraries via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent on the benzenesulfonamide ring makes this compound a versatile building block for creating diverse libraries of sulfonamide-containing molecules. Its enhanced reactivity in Suzuki-Miyaura and related cross-coupling reactions, compared to chloro or alkoxy analogs [1], allows for efficient late-stage functionalization. This is particularly valuable for generating focused libraries for high-throughput screening and for optimizing the biological activity of lead compounds in drug discovery projects.

Investigation of Halogen Bonding Interactions in Target Engagement

The presence of a bromine atom in the ortho-position of the benzenesulfonamide ring offers a unique opportunity to study halogen bonding interactions with biological targets. These non-covalent interactions can significantly influence ligand binding affinity and selectivity. Researchers can use 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide as a model system in structural biology and computational chemistry studies to elucidate the role of halogen bonding in enzyme inhibition, receptor modulation, and protein-protein interactions [1].

Quote Request

Request a Quote for 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.